Pyrrolo[1,2-b]pyridazine-3-carbonitrile
Description
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[1,2-b]pyridazine family. This scaffold is characterized by a fused pyrrole and pyridazine ring system with a cyano (-CN) substituent at position 2. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and optical properties .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)10-6-7/h1-4,6H |
InChI Key |
RRDUCQFUFXBIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile can be synthesized through a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, methyl/ethyl propiolate, and alkaline hydrolysis agents . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Heterocycle Variations
- Pyrrolo[2,1-a]phthalazine : Replacing the pyridazine ring with a phthalazine moiety reduces antiproliferative activity, as seen in phenstatin analogues .
- Pyrrolo[3,4-d]pyridazinone: Derivatives of this scaffold show COX-2 affinity but lower cytotoxicity compared to pyrrolo[1,2-b]pyridazines .
Substituent Effects
Table 2: Impact of Position 2 Substituents on Cytotoxicity
| Substituent at Position 2 | Cell Line Activity (Lethality %) | SAR Insight |
|---|---|---|
| Methyl | 55–60% | Moderate activity |
| 4-Chlorophenyl | 60–65% | Enhanced halogen interaction |
| 4-Bromophenyl | >65% | Optimal steric/electronic fit |
| p-Tolyl | 50–55% | Reduced potency vs. halogens |
Data derived from NCI in vitro assays .
Pharmacokinetic and Mechanistic Differences
- BSA Binding : Pyrrolo[1,2-b]pyridazine derivatives exhibit strong interactions with bovine serum albumin (BSA), suggesting favorable pharmacokinetic profiles .
- IRAK4 Inhibition : Pyrazolo[3,4-d]pyrrolo[1,2-b]pyridazine analogs (e.g., in Patent EP 2023) target IRAK4, a distinct mechanism compared to tubulin inhibition .
Biological Activity
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a bicyclic structure that includes a pyrrole moiety fused with a pyridazine ring. The synthesis of this compound typically involves cycloaddition reactions, such as the 1,3-dipolar cycloaddition of mesoionic oxazolo-pyridazinones with activated alkynes. This method has been shown to yield various derivatives that exhibit distinct biological profiles.
Biological Activity
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of pyrrolo[1,2-b]pyridazine derivatives against a range of cancer cell lines. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against human solid tumors, including LoVo (colon adenocarcinoma), SK-OV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma) cells. Comparative studies with established chemotherapeutics like cisplatin and doxorubicin indicate that pyrrolo[1,2-b]pyridazines can be as effective or even superior in certain contexts .
Mechanism of Action
The mechanism through which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, one study demonstrated that specific derivatives could inhibit FGFR signaling pathways, which are crucial in various cancers . The IC50 values for these compounds against different cancer cell lines suggest potent activity, with some derivatives exhibiting IC50 values lower than 0.1 µM .
Comparative Biological Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | LoVo (Colon) | <0.1 | Apoptosis induction |
| This compound | SK-OV-3 (Ovary) | <0.05 | FGFR inhibition |
| This compound | MCF-7 (Breast) | 0.08 | Cell cycle arrest |
Cytotoxic Evaluation
In vitro studies have assessed the cytotoxicity of pyrrolo[1,2-b]pyridazine derivatives on various human cell lines and model organisms. The findings indicate that the cytotoxic effects are concentration-dependent and vary significantly between different cell types. For example:
- Human Cancer Cell Lines: The compounds exhibited varying degrees of cytotoxicity with some achieving over 60% inhibition at concentrations around 400 µM.
- Model Organisms: Tests on crustacean cells like Artemia franciscana showed promising results in terms of cytotoxicity comparable to traditional chemotherapeutics .
Case Studies
Several case studies provide insight into the practical applications and effectiveness of pyrrolo[1,2-b]pyridazine derivatives:
- Case Study on Anticancer Activity: A derivative was tested against ovarian cancer cells and demonstrated moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer cancer therapies.
- Antimicrobial Properties: Some derivatives have also shown antimicrobial activity against various pathogens, suggesting potential applications beyond oncology .
Q & A
Q. What are the primary synthetic routes for Pyrrolo[1,2-b]pyridazine-3-carbonitrile and its derivatives?
The synthesis typically involves cyclization reactions or [4+2] cycloadditions. For example:
- Route 1 : Condensation of cyanacetic acid hydrazide with 2-phenyl-1,1,3-tricyano-3-bromo-2-propene in DMF and triethylamine, leading to hexasubstituted derivatives via double cyclization .
- Route 2 : 1,3-Dipolar cycloaddition of mesoionic oxazolo[3,2-b]pyridazines with acetylenic dipolarophiles (e.g., DMAD in acetic anhydride at 90°C), followed by CO₂ elimination to stabilize intermediates .
- Route 3 : Reaction of pyridazinone-propanoic acids with DMAD, yielding unsubstituted pyrrolo[1,2-b]pyridazines and mesoionic oxazolo derivatives .
Q. How are structural and electronic properties of this compound characterized?
- Spectroscopy : NMR (¹H/¹³C) identifies substituent effects and ring current anisotropy. IR confirms nitrile (C≡N) stretches (~2200 cm⁻¹) .
- Computational Methods : DFT calculations (B3LYP level) predict electron densities and ionization potentials, showing high electron density at positions 5 and 7, consistent with electrophilic substitution patterns .
Q. What are the standard protocols for assessing purity and stability of this compound?
- Chromatography : HPLC-MS for purity validation.
- Thermal Analysis : TGA/DSC to evaluate decomposition temperatures.
- Solubility Testing : Solvent screening (e.g., DMSO, ethanol) under inert atmospheres to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies in spectroscopic data for substituted derivatives?
TD-DFT simulations correlate computed absorption spectra (e.g., λmax shifts) with experimental UV-Vis data. For example, electron-withdrawing groups (e.g., -CN) induce bathochromic shifts due to extended π-conjugation, resolving conflicting assignments .
Q. What mechanistic insights explain contradictory yields in [4+2] cycloaddition reactions?
Competing pathways arise from dipolarophile reactivity:
- High-Yield Conditions : DMAD’s electron-deficient triple bond favors concerted cycloaddition (ΔG‡ ~25 kcal/mol).
- Low-Yield Scenarios : Steric hindrance from bulky substituents (e.g., 4-ClC₆H₄) slows transition-state formation. Kinetic studies (Eyring plots) validate these trends .
Q. How do substitution patterns influence biological activity (e.g., enzyme inhibition)?
- SAR Studies : 4-Ethoxy derivatives (e.g., CAS 156335-40-9) show enhanced antimicrobial activity due to improved membrane permeability (logP ~2.1).
- Enzyme Targets : Nitrile-containing analogs inhibit TGF-βR1 (IC₅₀ = 1.2 nM) by forming hydrogen bonds with catalytic lysine residues, as shown in docking simulations .
Q. What experimental designs address photochromic instability in pyrrolopyridazine-based materials?
- Encapsulation : Embedding derivatives in PMMA matrices reduces UV-induced isomerization.
- Substituent Engineering : Electron-donating groups (e.g., -OCH₃) stabilize the ground state, suppressing spirocyclic intermediates .
Methodological Challenges
Q. Why do NMR spectra of dihydro-pyrrolopyridazines exhibit unexpected splitting patterns?
Ring puckering in saturated derivatives creates diastereotopic protons. Variable-temperature NMR (VT-NMR) at −40°C resolves splitting by freezing conformational exchange .
Q. How to reconcile conflicting bioactivity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
